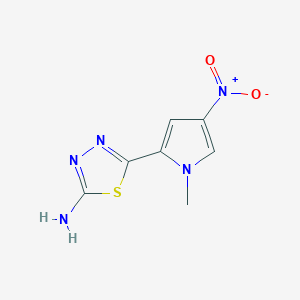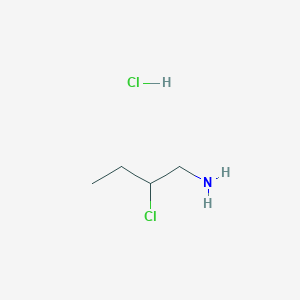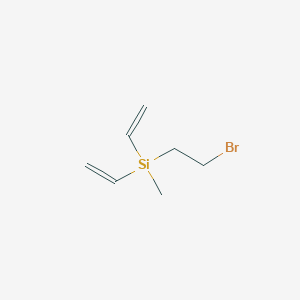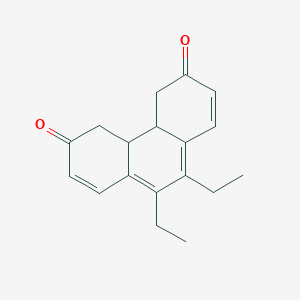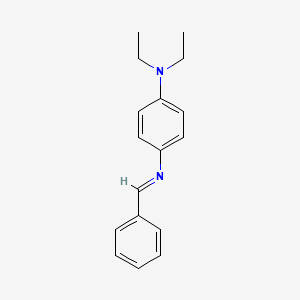
1,4-Benzenediamine, N,N-diethyl-N'-(phenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, N,N-diethyl-N’-(phenylmethylene)- is a chemical compound with the molecular formula C10H16N2. It is also known by various other names such as p-Phenylenediamine, N,N-diethyl-; p-(Diethylamino)aniline; and N,N-Diethyl-4-aminoaniline . This compound is a derivative of aniline and is primarily used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, N,N-diethyl-N’-(phenylmethylene)- can be synthesized through several methods. One common method involves the treatment of 4-nitrochlorobenzene with ammonia, followed by hydrogenation of the resulting 4-nitroaniline . Another method involves the conversion of aniline to diphenyltriazine, which is then converted by acid-catalysis to 4-aminoazobenzene. Hydrogenation of the latter affords the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediamine, N,N-diethyl-N’-(phenylmethylene)- typically involves large-scale chemical reactions under controlled conditions. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediamine, N,N-diethyl-N’-(phenylmethylene)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents and specific conditions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, N,N-diethyl-N’-(phenylmethylene)- has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of dyes, pigments, and polymers
Wirkmechanismus
The mechanism of action of 1,4-Benzenediamine, N,N-diethyl-N’-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Phenylenediamine: A related compound with similar chemical properties but different substituents.
N,N-Diethyl-4-aminoaniline: Another derivative of aniline with comparable reactivity.
4-Amino-N,N-diethylaniline: Shares structural similarities and undergoes similar chemical reactions
Uniqueness
1,4-Benzenediamine, N,N-diethyl-N’-(phenylmethylene)- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
38536-86-6 |
|---|---|
Molekularformel |
C17H20N2 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
4-(benzylideneamino)-N,N-diethylaniline |
InChI |
InChI=1S/C17H20N2/c1-3-19(4-2)17-12-10-16(11-13-17)18-14-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
FWDLETNGHFFARE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


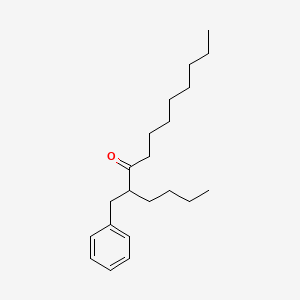
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
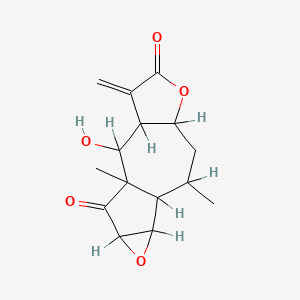



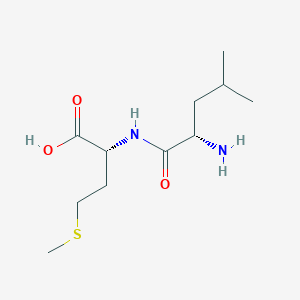

![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
